(E)-N'-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
Overview
Description
(E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an indole ring, a pyrazole ring, and a hydrazone linkage. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between indole-3-carboxaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The indole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted indole and pyrazole derivatives.
Scientific Research Applications
(E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its indole and pyrazole moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of (E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide.
3-Isopropyl-1H-pyrazole-5-carbohydrazide: Another precursor in the synthesis.
Hydrazones: A class of compounds with similar hydrazone linkages.
Uniqueness
(E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of indole and pyrazole rings, which confer distinct chemical and biological properties
Biological Activity
The compound (E)-N'-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a derivative of indole and pyrazole, two classes of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and the introduction of the indole moiety. The method often employs hydrazinolysis techniques, where ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate is reacted with hydrazine hydrate to yield various derivatives with significant yields and purity .
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of HepG-2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cell lines. The compound exhibited an IC50 value of approximately 0.71 µM against HepG-2 cells, indicating potent antiproliferative activity .
Flow cytometry analysis revealed that this compound induces cell cycle arrest at the S phase in certain cancer cell lines, suggesting a mechanism that disrupts DNA synthesis and cellular replication processes . Additionally, its interaction with microtubules has been noted, leading to molecular distortion and potential disassembly of microtubules, which is crucial for cell division .
Comparative Analysis
The following table summarizes the IC50 values of this compound compared to other known compounds:
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
(E)-N'-((1H-indol-3-yl)methylene)-3-isopropyl... | HepG-2 | 0.71 |
5-Fluorouracil | Various | 10.0 |
Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl... | A549 | 26.0 |
Indolyl-substituted derivatives | MCF7 | 7.01 |
This comparison highlights the significant potency of this compound relative to established chemotherapeutic agents.
Study 1: Antitumor Activity
In a study published in European Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including our compound of interest. They reported that compounds with similar structures displayed significant cytotoxicity against multiple cancer cell lines, reinforcing the potential therapeutic applications of pyrazole-based compounds in oncology .
Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions between pyrazole derivatives and cellular targets. The study utilized computational modeling alongside experimental assays to elucidate how this compound interacts with tubulin and other proteins involved in cell cycle regulation. This research provided insights into the compound's mechanism and potential as a lead candidate for further drug development .
Properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-10(2)14-7-15(20-19-14)16(22)21-18-9-11-8-17-13-6-4-3-5-12(11)13/h3-10,17H,1-2H3,(H,19,20)(H,21,22)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOUGDJDGTUVKP-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321002 | |
Record name | N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303104-11-2 | |
Record name | N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(1H-INDOL-3-YLMETHYLENE)-3-ISOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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